4-(4-methyl-N-(4-methylphenyl)anilino)phenol
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Overview
Description
4-(4-methyl-N-(4-methylphenyl)anilino)phenol is an organic compound that features a phenol group substituted with a 4-methyl-N-(4-methylphenyl)anilino group
Preparation Methods
The synthesis of 4-(4-methyl-N-(4-methylphenyl)anilino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with 4-methyl-N-(4-methylphenyl)aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-methyl-N-(4-methylphenyl)anilino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The phenolic group in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Scientific Research Applications
4-(4-methyl-N-(4-methylphenyl)anilino)phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methyl-N-(4-methylphenyl)anilino)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the anilino group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-methyl-N-(4-methylphenyl)anilino)phenol include:
4-methyl-N-(4-methylphenyl)aniline: Shares the anilino group but lacks the phenolic group.
4-(4-methoxyphenyl)anilino)phenol: Contains a methoxy group instead of a methyl group, leading to different chemical properties.
2-methoxy-5-(phenylamino)methyl)phenol: Features a different substitution pattern on the phenol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-methyl-N-(4-methylphenyl)anilino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-3-7-17(8-4-15)21(18-9-5-16(2)6-10-18)19-11-13-20(22)14-12-19/h3-14,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWUKVSEYCGRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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